

# The Commercial Landscape of Cyclohexanehexone: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Cyclohexanehexone

Cat. No.: B1329327

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An in-depth analysis for researchers, scientists, and drug development professionals on the commercial availability, chemical identity, and practical applications of the compound commonly known as **Cyclohexanehexone**.

## Executive Summary

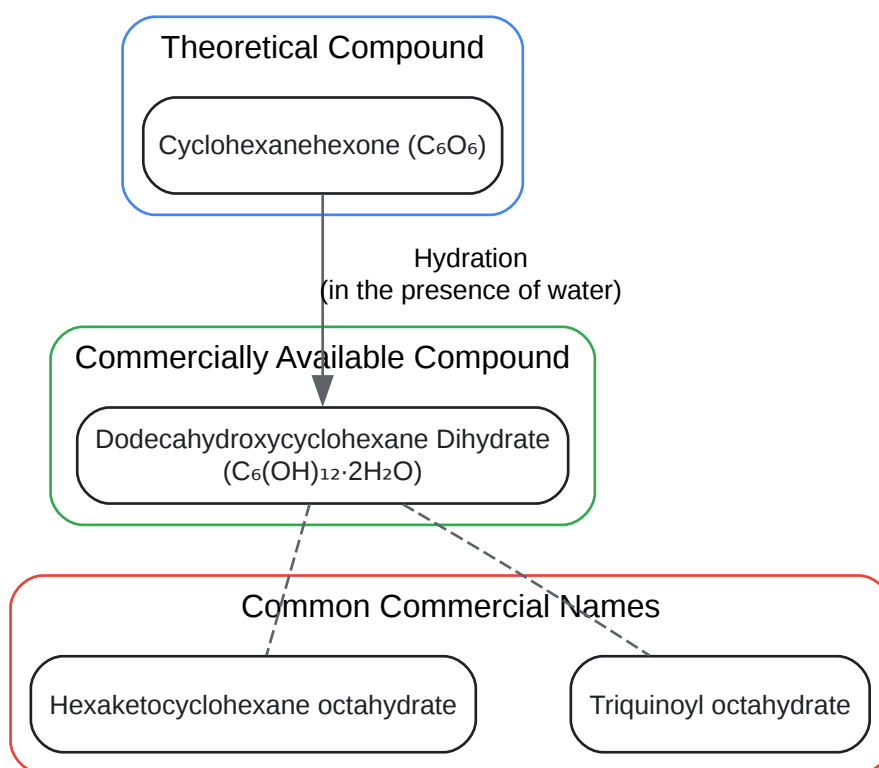
**Cyclohexanehexone**, a six-fold ketone of cyclohexane with the chemical formula  $C_6O_6$ , is a compound of interest in various research fields. However, a thorough investigation into its commercial availability reveals a critical distinction between the theoretical molecule and the product supplied by chemical vendors. This guide clarifies that pure, anhydrous **Cyclohexanehexone** is not commercially available due to its inherent instability. The commercially obtainable substance is, in fact, dodecahydroxycyclohexane dihydrate ( $C_6(OH)_{12} \cdot 2H_2O$ ), the hydrated geminal diol of **Cyclohexanehexone**. This document provides a comprehensive overview of the commercially available compound, including its chemical identity, relevant quantitative data, synthesis, and a detailed experimental protocol for one of its applications.

## Unraveling the Chemical Identity: Cyclohexanehexone vs. Dodecahydroxycyclohexane Dihydrate

While often marketed under names such as "**Cyclohexanehexone** octahydrate" or "Hexaketocyclohexane octahydrate," crystallographic studies have confirmed that the commercially available compound is dodecahydroxycyclohexane dihydrate.[1] The theoretical, anhydrous **Cyclohexanehexone** is highly unstable and has only been observed as an ionized fragment in mass spectrometry experiments. For practical laboratory use, researchers should be aware that they are working with the hydrated geminal diol form.

This distinction is crucial for experimental design, stoichiometric calculations, and interpretation of results. The relationship between the theoretical ketone and the actual commercial product is illustrated in the diagram below.

#### Chemical Identity of Commercial Cyclohexanehexone



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Figure 1: Relationship between theoretical **Cyclohexanehexone** and its commercially available hydrated form.

## Quantitative Data

For clarity and ease of comparison, the following table summarizes the key quantitative data for the commercially available dodecahydroxycyclohexane dihydrate.

Property	Value	Source(s)
Chemical Name	Dodecahydroxycyclohexane dihydrate	[1]
Common Synonyms	Hexaketocyclohexane octahydrate, Triquinoyl octahydrate	[2][3]
CAS Number	527-31-1 (predominantly used), 7255-28-9	[2][4][5]
Molecular Formula	C <sub>6</sub> H <sub>16</sub> O <sub>14</sub> (as dodecahydroxycyclohexane dihydrate)	[5]
Molecular Weight	312.18 g/mol	[2][3]
Appearance	White to beige or gray-brown powder	[4]
Melting Point	99 °C (decomposes)	[3]
Storage Temperature	2-8°C	[3]

## Synthesis and Commercial Production

The commercial synthesis of dodecahydroxycyclohexane dihydrate typically involves the oxidation of myo-inositol, a naturally occurring sugar alcohol.[1] While detailed proprietary protocols are not publicly available, the general transformation involves the conversion of the six hydroxyl groups of myo-inositol into geminal diols.

## Experimental Protocols

Dodecahydroxycyclohexane dihydrate serves as a precursor in various chemical syntheses. One notable application is in the production of hexaazatriphenylenehexacarbonitrile (HAT-CN), a molecule with applications in organic electronics.

### Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)

This protocol describes a time- and resource-efficient mechanochemical synthesis of HAT-CN from dodecahydroxycyclohexane dihydrate.

#### Materials:

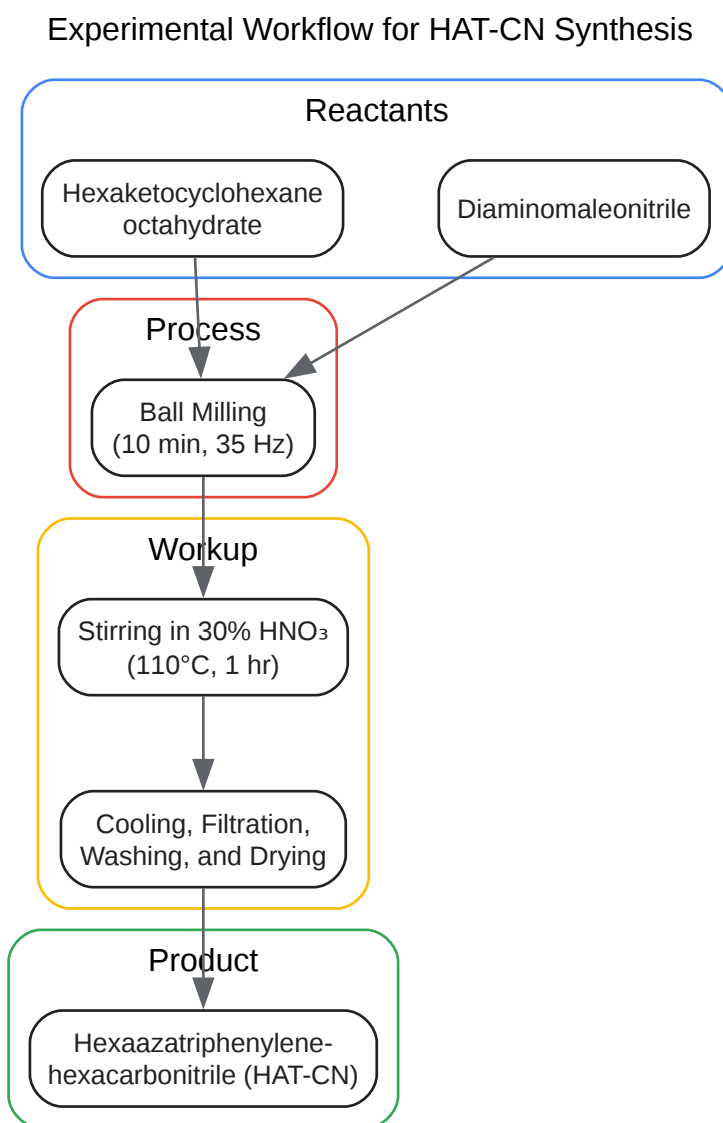
- Hexaketocyclohexane-octahydrate (dodecahydroxycyclohexane dihydrate) (1.30 mmol, 1 equivalent)
- Diaminomaleonitrile (10.20 mmol, 7.84 equivalents)
- Zirconium dioxide ( $\text{ZrO}_2$ ) milling vial (10 mL)
- Zirconium dioxide ( $\text{ZrO}_2$ ) milling ball ( $\varnothing = 10$  mm)
- Vibratory ball mill (e.g., Retsch MM500)
- 30% Nitric Acid ( $\text{HNO}_3$ )

#### Procedure:

- Place 0.400 g (1.30 mmol) of hexaketocyclohexane-octahydrate and 1.10 g (10.20 mmol) of diaminomaleonitrile into a 10 mL  $\text{ZrO}_2$  milling vial containing one  $\text{ZrO}_2$  milling ball.
- Mill the mixture for 10 minutes at a frequency of 35 Hz in a vibratory ball mill.
- After milling, transfer the raw mixture into a flask.
- Add 30% nitric acid to the flask and stir the mixture in an oil bath at 110 °C for one hour.

- After cooling, filter the resulting orange solid.
- Wash the solid with water and dry to yield the final product, HAT-CN.

The workflow for this experimental protocol is visualized in the following diagram.



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Figure 2: Workflow for the synthesis of HAT-CN from Hexaketocyclohexane octahydrate.

## Conclusion

In summary, while the term "**Cyclohexanehexone**" is used in chemical catalogs, the commercially available compound is dodecahydroxycyclohexane dihydrate. Researchers and drug development professionals should be precise in their understanding and documentation of this compound to ensure the accuracy and reproducibility of their work. This guide provides the necessary technical details to facilitate the informed procurement and application of this versatile chemical building block.

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